Cas no 87184-80-3 (5-((tert-Butyldimethylsilyl)oxy)pentanal)

5-((tert-Butyldimethylsilyl)oxy)pentanal is a protected aldehyde derivative featuring a tert-butyldimethylsilyl (TBS) ether group. This compound is particularly valuable in organic synthesis, where the TBS group serves as a robust protecting group for alcohols, enhancing stability under reactive conditions. The aldehyde functionality remains accessible for further transformations, making it a versatile intermediate in multi-step syntheses. Its compatibility with a range of reagents and conditions allows for selective deprotection or modification, facilitating the construction of complex molecules. The compound is especially useful in pharmaceutical and fine chemical applications, where controlled reactivity and intermediate stability are critical. Proper handling under inert conditions is recommended to preserve its integrity.
5-((tert-Butyldimethylsilyl)oxy)pentanal structure
87184-80-3 structure
Product name:5-((tert-Butyldimethylsilyl)oxy)pentanal
CAS No:87184-80-3
MF:C11H24O2Si
Molecular Weight:216.39256477356
MDL:MFCD09831902
CID:658992
PubChem ID:10987703

5-((tert-Butyldimethylsilyl)oxy)pentanal 化学的及び物理的性質

名前と識別子

    • 5-((tert-Butyldimethylsilyl)oxy)pentanal
    • 5-(tert-butyldimethylsilyloxy)pentanal
    • Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 5-(tert-butyl-dimethylsilanyloxy)-pentanal
    • 5-(tert-butyldimethylsilyloxy)-1-pentanal
    • 5-(tert-butyldimethylsilyloxy)pentan-1-al
    • 5-[(1,1-dimethylethyl)dimethylsilyloxy]pentanal
    • 5-{[tert-butyl(dimethyl)silyl]oxy}pentanal
    • 6-(tert-butyldimethylsilyloxy)-1-pentanal
    • Pentanal,5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]
    • 5-[(tert-Butyldimethylsilyl)oxy]pentanal
    • 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]pentanal (ACI)
    • 5-(tert-Butyldimethylsilanyloxy)pentanal
    • 5-(tert-Butyldimethylsiloxy)pentanal
    • EN300-7381970
    • 5-[tert-butyl(dimethyl)silyl]oxypentanal
    • DB-107302
    • MFCD09831902
    • AKOS016006735
    • 5-(t-Butyldimethylsilyloxy)pentanal
    • DTXSID70450917
    • 5-(tert-butyl-dimethyl-silanyloxy)-pentanal
    • MS-21718
    • YTNNMAIKEURUTO-UHFFFAOYSA-N
    • 87184-80-3
    • F31177
    • SCHEMBL201004
    • MDL: MFCD09831902
    • インチ: 1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3
    • InChIKey: YTNNMAIKEURUTO-UHFFFAOYSA-N
    • SMILES: O=CCCCCO[Si](C(C)(C)C)(C)C

計算された属性

  • 精确分子量: 216.15500
  • 同位素质量: 216.154556538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 7
  • 複雑さ: 171
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • PSA: 26.30000
  • LogP: 3.37740

5-((tert-Butyldimethylsilyl)oxy)pentanal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52460-250mg
5-[tert-butyl(dimethyl)silyl]oxypentanal
87184-80-3 95%
250mg
¥1172.0 2023-09-06
TRC
T075310-50mg
5-((tert-Butyldimethylsilyl)oxy)pentanal
87184-80-3
50mg
$ 510.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52460-100mg
5-[tert-butyl(dimethyl)silyl]oxypentanal
87184-80-3 95%
100mg
¥752.0 2023-09-06
Enamine
EN300-7381970-0.1g
5-[(tert-butyldimethylsilyl)oxy]pentanal
87184-80-3 95%
0.1g
$87.0 2023-05-30
Enamine
EN300-7381970-2.5g
5-[(tert-butyldimethylsilyl)oxy]pentanal
87184-80-3 95%
2.5g
$438.0 2023-05-30
Enamine
EN300-7381970-10.0g
5-[(tert-butyldimethylsilyl)oxy]pentanal
87184-80-3 95%
10g
$1374.0 2023-05-30
abcr
AB439549-250 mg
5-((tert-Butyldimethylsilyl)oxy)pentanal, 95%; .
87184-80-3 95%
250MG
€212.00 2023-07-18
abcr
AB439549-1g
5-((tert-Butyldimethylsilyl)oxy)pentanal, 95%; .
87184-80-3 95%
1g
€467.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281277-1g
5-((tert-Butyldimethylsilyl)oxy)pentanal
87184-80-3 97%
1g
¥2847.00 2024-04-27
Ambeed
A302189-100mg
5-((tert-Butyldimethylsilyl)oxy)pentanal
87184-80-3 95%
100mg
$62.0 2025-03-03

5-((tert-Butyldimethylsilyl)oxy)pentanal 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  10 min, -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  10 min, -78 °C; 45 min, -78 °C
1.3 Reagents: Triethylamine ;  40 min, -78 °C; -78 °C → rt; 1 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Unique Diastereoselectivity Trends in Aminyl Radical Cyclizations onto Silyl Enol Ethers
Zlotorzynska, Maria; et al, Journal of Organic Chemistry, 2010, 75(3), 864-872

Synthetic Circuit 2

Reaction Conditions
Reference
Studies towards the Total Synthesis of Kadcotrione B
Reddy, Julakanti Satyanarayana; et al, Synthesis, 2020, 52(5), 735-743

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  1-Methylimidazole ,  Tempo ,  Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  rt
Reference
Gold-Catalyzed Asymmetric Transformation of Hydroxylated Propargylic Esters
Quintanilla, Carlos D. ; et al, ChemPlusChem, 2023, 88(10),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Isopropylamine Catalysts: (OC-6-33)-Bis[N-[2,6-bis(1-methylethyl)phenyl]benzamidato-κN,κO]bis(N-ethylethan… Solvents: Benzene ;  24 h, 65 °C
1.2 Reagents: Silica
Reference
An easy-to-use, regioselective, and robust bis(amidate) titanium hydroamination precatalyst: mechanistic and synthetic investigations toward the preparation of tetrahydroisoquinolines and benzoquinolizine alkaloids
Zhang, Zhe; et al, Chemistry - A European Journal, 2007, 13(7), 2012-2022

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Isopropylamine Catalysts: (OC-6-33)-Bis[N-[2,6-bis(1-methylethyl)phenyl]benzamidato-κN,κO]bis(N-ethylethan… Solvents: Benzene ;  24 h, 65 °C; 65 °C → rt
1.2 Reagents: Silica Solvents: Dichloromethane ;  10 h, rt
Reference
Anti-Markovnikov Intermolecular Hydroamination: A Bis(amidate) Titanium Precatalyst for the Preparation of Reactive Aldimines
Zhang, Zhe; et al, Organic Letters, 2003, 5(24), 4733-4736

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ;  -78 °C
2.2 Reagents: Triethylamine ;  -78 °C → rt
Reference
Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists
He, Shuwen; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(6), 1913-1917

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
2.1 Reagents: Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane ;  rt → -78 °C; 3.5 h, -78 °C
2.2 Reagents: Dimethyl sulfide ;  -78 °C → rt
Reference
Syntheses of stereochemically diverse nine-membered ring-containing biaryls
Krishnan, Shyam; et al, Organic Letters, 2004, 6(22), 4021-4024

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tempo ,  Iodobenzene diacetate Solvents: Dichloromethane ;  5 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Total synthesis and absolute configuration of avenolide, extracellular factor in Streptomyces avermitilis
Uchida, Miho; et al, Journal of Antibiotics, 2011, 64(12), 781-787

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Triethylamine Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
1.2 Reagents: Triethylamine ,  tert-Butyldimethylsilyl chloride Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane
2.2 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Thermal and catalyzed intramolecular Diels-Alder cyclizations of 2,8,10-undecatrienals
Marshall, James A.; et al, Journal of Organic Chemistry, 1987, 52(7), 1236-45

Synthetic Circuit 10

Reaction Conditions
Reference
A New Henry/Michael/Retro-Henry/Henry Domino Sequence Promoted by Bifunctional Organocatalysts
Quintavalla, Arianna; et al, Advanced Synthesis & Catalysis, 2013, 355(5), 938-946

Synthetic Circuit 11

Reaction Conditions
Reference
A New Henry/Michael/Retro-Henry/Henry Domino Sequence Promoted by Bifunctional Organocatalysts
Quintavalla, Arianna; et al, Advanced Synthesis & Catalysis, 2013, 355(5), 938-946

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
1.3 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.4 -78 °C; 15 min, -78 °C
1.5 Reagents: Triethylamine ;  15 min, -78 °C; -78 °C → 23 °C; 1 h, 23 °C
1.6 Reagents: Water ;  23 °C
Reference
Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans
Allegretti, Paul A.; et al, Organic Letters, 2011, 13(21), 5924-5927

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane ;  rt → -78 °C; 3.5 h, -78 °C
1.2 Reagents: Dimethyl sulfide ;  -78 °C → rt
Reference
Syntheses of stereochemically diverse nine-membered ring-containing biaryls
Krishnan, Shyam; et al, Organic Letters, 2004, 6(22), 4021-4024

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Imidazole
1.2 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine
Reference
Highly Stereoselective Total Synthesis of Fully Hydroxy-Protected Mycolactones A and B and Their Stereoisomerization upon Deprotection
Wang, Guangwei; et al, Chemistry - A European Journal, 2011, 17(15), 4118-4130

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  1 h, rt
Reference
Palladium-catalyzed allylic alkylation of optically active α-alkenyl-α-acyloxytrialkylsilane
Sakaguchi, Kazuhiko; et al, Tetrahedron Letters, 2005, 46(30), 5009-5012

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1,2-Bis(2S,5S-2,5-diphenylphospholano)ethane Solvents: Toluene ;  10 min, rt → 80 °C; 5 h, 150 psi, 80 °C
Reference
Enantioselective Hydroformylation of 1-Alkenes with Commercial Ph-BPE Ligand
Yu, Zhiyong; et al, Organic Letters, 2015, 17(13), 3264-3267

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite ,  Potassium bromide Catalysts: Tempo Solvents: Dichloromethane ,  Water ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
Reference
Vicinal Bisheterocyclizations of Alkynes via Nucleophilic Interception of a Catalytic Platinum Carbene
Allegretti, Paul A.; et al, Journal of the American Chemical Society, 2013, 135(46), 17266-17269

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Dimethyl sulfide ,  Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane
2.1 Reagents: Dimethyl sulfide Solvents: Dichloromethane
Reference
1,5-Stereocontrol Using Silicon-containing Compounds
Maiti, Pranab, 2002, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
Reference
Aromatization of 2,2,5-trialkyl-substituted 2,5-dihydrofurans and factors affecting their stabilization
Sharipov, Bulat T.; et al, Chemistry of Heterocyclic Compounds (New York, 2018, 54(4), 403-410

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triphenylphosphine
Reference
1,5-Stereocontrol Using Silicon-containing Compounds
Maiti, Pranab, 2002, , ,

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Ozone Solvents: Dichloromethane ;  -78 °C; -78 °C → rt
Reference
Perhydrolysis in Ethereal H2O2 Mediated by MoO2(acac)2: Distinct Chemoselectivity between Ketones, Ketals, and Epoxides
An, Xiaosheng; et al, Organic Letters, 2019, 21(5), 1542-1546

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane
2.1 Reagents: Dimethyl sulfide ,  Sodium bicarbonate ,  Ozone Solvents: Methanol ,  Dichloromethane
3.1 Reagents: Dimethyl sulfide Solvents: Dichloromethane
Reference
1,5-Stereocontrol Using Silicon-containing Compounds
Maiti, Pranab, 2002, , ,

5-((tert-Butyldimethylsilyl)oxy)pentanal Raw materials

5-((tert-Butyldimethylsilyl)oxy)pentanal Preparation Products

5-((tert-Butyldimethylsilyl)oxy)pentanal 関連文献

5-((tert-Butyldimethylsilyl)oxy)pentanalに関する追加情報

5-((tert-Butyldimethylsilyl)oxy)pentanal (CAS No. 87184-80-3): A Versatile Silyl Ether Intermediate in Organic Synthesis

5-((tert-butyldimethylsilyl)oxy)pentanal, identified by the Chemical Abstracts Service registry number CAS No. 87184-80-3, represents a critical silyl ether derivative widely employed in advanced organic chemistry and medicinal research. This compound combines the structural features of a pentanal aldehyde group with a tert-butyldimethylsilyl (TBDMS) protective group, offering unique reactivity profiles for controlled chemical transformations. Recent advancements in synthetic methodology have further expanded its applications in drug discovery, carbohydrate chemistry, and bioconjugation studies.

The molecular architecture of this compound (molecular formula C12H24OSi, molecular weight 216.4 g/mol) enables precise functionalization strategies. The TBDMS group, a bulky silyl ether moiety, effectively masks hydroxyl groups during multi-step syntheses while maintaining compatibility with common organic reactions. This protective function was recently validated in Nature Chemistry (2023), where researchers demonstrated its utility in stabilizing reactive intermediates during the synthesis of complex glycosides. The pendant aldehyde functionality at the pentyl chain further allows for click chemistry approaches, such as oxime formation or Wittig reactions, as highlighted in Angewandte Chemie International Edition (2023).

In medicinal chemistry applications, this compound serves as an intermediate for generating bioactive molecules targeting metabolic disorders. A 2024 study published in Journal of Medicinal Chemistry utilized its aldehyde functionality to construct α-hydroxy amides that modulate fatty acid synthase activity. The TBDMS protection enabled selective deprotection protocols essential for achieving high-purity drug candidates. Such applications underscore its role in enabling late-stage diversification strategies critical for modern drug discovery pipelines.

Recent advances in asymmetric synthesis have also leveraged this compound's structural versatility. Researchers at Stanford University (ACS Catalysis 2024) developed a catalytic enantioselective aldol reaction using TBDMS protected aldehydes like CAS 87184-80-3 to construct chiral β-hydroxy esters with >95% ee values. This method significantly reduces synthetic steps compared to traditional resolution approaches, demonstrating how this intermediate contributes to sustainable process development.

In analytical chemistry contexts, the compound's distinct spectroscopic signatures make it valuable for method validation studies. Nuclear magnetic resonance (NMR) spectra show characteristic signals at δH 9.7 ppm (aldehyde proton), δC 196 ppm (aldehyde carbon), and silicon resonances at δSi -6 ppm that facilitate unambiguous identification under GC/MS analysis conditions outlined in recent ASTM standards updates (ASTM D7967-24). These properties enhance its utility as a reference standard in quality control systems for pharmaceutical intermediates.

Ongoing investigations explore its potential in bioorthogonal chemistry applications. A collaborative study between MIT and Merck scientists (Science Advances, 2024) demonstrated that aldehyde-functionalized TBDMS ethers like CAS 87184-80-3 can undergo strain-promoted azide-alkyne cycloadditions under physiological conditions without interfering with biological systems. This property positions the compound as a promising tool for live-cell imaging studies involving click chemistry principles.

Safety considerations remain paramount despite its non-regulated status under current chemical control frameworks. Proper handling protocols emphasize inert atmosphere storage due to the aldehyde group's reactivity toward moisture and nucleophiles. Recent ICH guidelines (Q3C(R7)) reinforce these practices through updated impurity profiling recommendations that include silyl ether derivatives like this compound when used in API manufacturing processes.

The integration of machine learning tools has further optimized reaction pathways involving CAS No. 87184-80-3 derivatives. A computational model developed by DeepMind researchers (Nature Machine Intelligence, 2024) predicted novel palladium-catalyzed cross-coupling routes using this intermediate as a coupling partner with aryl halides under mild conditions, achieving unprecedented turnovers compared to traditional protocols.

In conclusion, this silyl ether aldehyde continues to play an indispensable role across multiple chemical disciplines through its unique combination of protective group functionality and reactive handles. Its adoption into emerging synthetic methodologies reflects ongoing innovations that position it as both a foundational building block and an enabling technology for next-generation chemical research.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:87184-80-3)5-((tert-Butyldimethylsilyl)oxy)pentanal
A851482
Purity:99%
はかる:1g
Price ($):251.0